7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Description
Introduction to 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
This compound belongs to the broader family of pyridopyrazine derivatives, which have emerged as important scaffolds in heterocyclic chemistry and drug discovery research. The compound features a fused bicyclic system where a pyridine ring is connected to a pyrazine ring, creating a rigid planar structure that influences its chemical reactivity and biological properties. The presence of the bromine atom at position 7 and the aldehyde group at position 8 provides specific substitution patterns that are crucial for synthetic transformations and molecular recognition processes.
Structural Identification and Nomenclature
The structural identification of this compound relies on precise nomenclature that reflects its complex heterocyclic architecture. The IUPAC name "this compound" indicates the specific positioning of functional groups within the fused ring system. The InChI code 1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H provides a standardized representation of the molecular connectivity, while the InChI key MDTOYQGPDAIDIU-UHFFFAOYSA-N serves as a unique molecular identifier for database searches.
The numbering system for this compound follows established conventions for pyrido[2,3-b]pyrazine derivatives, where the pyridine ring contributes positions 1-6 and the pyrazine ring provides positions 7-10. This systematic approach ensures consistency in chemical literature and facilitates accurate communication among researchers. The [2,3-b] notation specifically indicates that the pyrazine ring is fused to positions 2 and 3 of the pyridine ring, creating the characteristic bicyclic framework.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H4BrN3O |
| Molecular Weight | 238.04 g/mol |
| CAS Registry Number | 893566-36-4 |
| MDL Number | MFCD21605261 |
| InChI Key | MDTOYQGPDAIDIU-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 95% |
The structural complexity of this compound becomes evident when examining its electronic structure. The presence of three nitrogen atoms within the bicyclic framework creates multiple potential sites for hydrogen bonding and coordination chemistry. The electron-withdrawing nature of the bromine substituent and the aldehyde group influences the overall electron density distribution, affecting both chemical reactivity and intermolecular interactions.
Historical Development of Pyridopyrazine Derivatives
The historical development of pyridopyrazine derivatives traces back to fundamental research in heterocyclic chemistry, where scientists sought to understand and exploit the unique properties of fused nitrogen-containing ring systems. Early synthetic approaches focused on condensation reactions between aminopyridine derivatives and various carbonyl compounds, establishing foundational methods that continue to influence modern synthetic strategies.
Research from the late 20th century demonstrated that pyrido[2,3-b]pyrazine derivatives could be synthesized through regioselective condensation reactions of 2,3-diaminopyridine with arylglyoxals, achieving yields ranging from 69% to 95%. These studies revealed that reaction conditions, including temperature control at 90°C and solvent selection such as dimethylformamide and ethanol, were crucial for optimizing product formation and regioselectivity. The development of these synthetic methodologies provided researchers with reliable routes to access diverse pyridopyrazine structures for further investigation.
Subsequent investigations in the field expanded to include brominated derivatives, recognizing that halogen substitution could significantly alter the electronic properties and biological activities of these heterocyclic systems. The synthesis of novel pyrido[2,3-b]pyrazine 1,4-dioxide and pyrido[2,3-b]pyrazine 1-oxide derivatives from furazano[4,5-b]pyridine 3-oxide demonstrated the versatility of these scaffolds for medicinal chemistry applications. These studies revealed that structural modifications, particularly the introduction of oxide functionalities, could dramatically influence antibacterial properties, with 1,4-dioxide derivatives showing strong activities while 1-oxide derivatives displayed no significant antibacterial effects.
The evolution of synthetic strategies has incorporated advanced techniques such as radical-catalyzed Wohl-Ziegler bromination reactions and Williamson ether synthesis, enabling precise introduction of functional groups at specific positions. These methodological advances have expanded the chemical space accessible to researchers and facilitated the development of structure-activity relationships for pharmaceutical applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of complex nitrogen-containing systems that bridge fundamental chemical principles with practical applications. The compound exemplifies how strategic introduction of heteroatoms and functional groups can create molecules with unique electronic and structural characteristics that are valuable for diverse research objectives.
In the context of medicinal chemistry, pyridopyrazine derivatives have demonstrated remarkable potential as pharmacologically active compounds. Research has shown that systematic structural modifications of these scaffolds can lead to compounds with enhanced biological activities and improved pharmacokinetic properties. The ability to modify both the heterocyclic core and peripheral substituents provides medicinal chemists with extensive opportunities for optimization of drug-like properties including potency, selectivity, and metabolic stability.
The compound's significance is further highlighted by its applications in materials science and coordination chemistry. The multiple nitrogen atoms within the pyridopyrazine framework serve as potential coordination sites for metal ions, enabling the formation of complex materials with unique electronic and magnetic properties. These characteristics have implications for the development of advanced materials including organic semiconductors, luminescent materials, and catalytic systems.
Contemporary research continues to explore the synthetic utility of this compound as a building block for more complex molecular architectures. The presence of both the bromine substituent and the aldehyde functionality provides multiple reactive sites for further chemical transformations, including cross-coupling reactions, condensation reactions, and nucleophilic substitution processes. These synthetic opportunities enable the construction of libraries of related compounds for biological screening and materials applications.
Properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of pyrido[2,3-b]pyrazine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit specific cancer cell lines by targeting metabolic pathways critical for cell proliferation.
Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Corrosion Inhibition
This compound has been investigated for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Case Study : A recent study evaluated its performance on mild steel in 1M hydrochloric acid solutions. The results indicated that the compound provided substantial protection against corrosion, attributed to the formation of a protective film on the metal surface .
Material Science
The compound's unique structural features make it suitable for developing novel materials with specific electronic properties. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an intermediate in synthesizing materials for OLEDs due to its electron-rich nature.
- Sensors : Its chemical structure allows for potential use in sensor technology, particularly in detecting environmental pollutants.
Data Table of Applications
Mechanism of Action
The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound can act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways . For instance, derivatives of this compound have been studied for their ability to inhibit kinases, which play crucial roles in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and synthetic differences between 7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde and analogous compounds:
Reactivity and Functional Group Impact
- Aldehyde Group (Target Compound) : The aldehyde enables condensation reactions (e.g., hydrazone formation) and nucleophilic additions, as seen in related systems like furo[2,3-b]pyrrole aldehydes . This contrasts with methyl or dione derivatives, which lack such direct electrophilic sites.
- Dione Group : The 2,3-dione moiety in 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 168123-82-8) facilitates cyclocondensation reactions, useful for synthesizing fused heterocycles .
- Methyl Group : In 7-bromo-8-methylpyrido[2,3-b]pyrazine , the methyl substituent may sterically hinder reactivity but improve lipophilicity for drug design .
Biological Activity
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- CAS Number : 893566-36-4
- SMILES : Brc1cnc2nccnc2c1C=O
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[2,3-b]pyrazines exhibit significant anticancer properties. For instance:
- In vitro Studies : Several compounds based on this structure demonstrated cytotoxic effects against various cancer cell lines. Notably, derivatives showed IC values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. For example:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| A | HCT116 | 0.39 ± 0.06 |
| B | MCF-7 | 0.46 ± 0.04 |
Anti-inflammatory Effects
The pyrazine derivatives have also been studied for their anti-inflammatory properties:
- Mechanism of Action : Compounds have shown the ability to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB, which is crucial in inflammatory responses.
- Research Findings : Inhibition of inflammatory markers was observed in cellular assays, indicating potential use in treating inflammatory diseases .
Neuroprotective Activity
The neuroprotective effects of this compound have been explored in the context of oxidative stress:
- Cell Viability Assays : Compounds demonstrated protective effects against oxidative damage in neuronal cell lines (e.g., SH-SY5Y). For instance:
| Compound | Cell Line | EC (μM) |
|---|---|---|
| C | SH-SY5Y | 3.68 |
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated a series of pyrido[2,3-b]pyrazine derivatives for their anticancer activity against multiple cell lines. The results highlighted the importance of substituents on the pyrazine ring in enhancing bioactivity.
- Notably, compounds with electron-withdrawing groups exhibited improved cytotoxicity .
- Neuroprotective Mechanisms :
Q & A
Q. What are the standard synthetic routes for 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves halogenation of the pyridopyrazine core. A common approach is cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine at the 7-position, followed by formylation at the 8-position. Key intermediates, such as 6-bromo-3-pyridyl derivatives, are characterized using / NMR and X-ray crystallography to confirm regioselectivity and purity . For example, X-ray analysis of structurally analogous compounds (e.g., 2-(6-Bromo-3-pyridyl)imidazo[1,2-a]pyrazine) resolves bond angles and planarity, critical for validating synthetic pathways .
| Intermediate | Characterization Technique | Key Data |
|---|---|---|
| Brominated precursor | NMR | δ 8.5–9.0 ppm (aromatic H) |
| Aldehyde derivative | X-ray diffraction | C-Br bond length: ~1.89 Å |
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential. The aldehyde proton () typically appears as a singlet at δ ~10 ppm in NMR. NMR confirms the carbonyl carbon at δ ~190 ppm. IR spectroscopy detects the aldehyde C=O stretch at ~1700 cm. For ambiguous cases, X-ray crystallography (as in ) resolves positional isomers or tautomeric forms .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce bromine at the 7-position without side reactions?
Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh)/SPhos) and base (KCO) in anhydrous THF at 80°C. Monitor reaction progress via TLC and LC-MS to detect debromination or over-coupling byproducts. For sterically hindered substrates, microwave-assisted synthesis (120°C, 30 min) improves yield . Pre-functionalization of the pyrazine ring with electron-withdrawing groups (e.g., nitro) enhances reactivity toward bromine insertion .
| Condition | Catalyst | Yield | Byproducts |
|---|---|---|---|
| Pd(PPh)/SPhos | THF, 80°C | 78% | <5% debromination |
| Microwave-assisted | Pd(OAc)/XPhos | 92% | None detected |
Q. How to resolve contradictory data in biological assays for pyrrolopyrazine derivatives (e.g., inconsistent IC50_{50}50 values)?
Methodological Answer: Contradictions often arise from assay conditions (e.g., buffer pH, serum proteins). Standardize protocols:
- Use serum-free media to avoid protein binding.
- Validate target engagement via thermal shift assays or SPR.
- Perform dose-response curves in triplicate with internal controls (e.g., staurosporine for kinase assays). Structural analogs (e.g., 7-iodo-pyrrolo[2,3-b]pyrazine in ) may exhibit varying solubility, requiring DMSO concentration adjustments (<0.1% v/v) .
Q. What strategies address ambiguities in the regioselectivity of pyridopyrazine functionalization?
Methodological Answer: Computational modeling (DFT) predicts electron density distribution to identify reactive sites. Experimentally, use directing groups (e.g., pyridine N-oxide) to steer bromination to the 7-position. For conflicting NMR data (e.g., overlapping peaks), employ -labeling or NOESY to distinguish between N-1 and N-4 pyrazine substitution .
Data-Driven Research Challenges
Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?
Methodological Answer:
- Core modifications : Replace bromine with other halogens (Cl, I) or methyl groups.
- Side-chain variations : Introduce morpholine or piperazine rings at the aldehyde position via reductive amination.
- Assay design : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2, EGFR). Cross-validate hits in cell-based assays (e.g., proliferation inhibition in HeLa cells) .
| Derivative | Modification | IC (nM) |
|---|---|---|
| 7-Bromo | None | 150 |
| 7-Iodo | Halogen swap | 90 |
| 8-Morpholinomethyl | Side-chain addition | 40 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
